1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione is a polyhydroxylated anthraquinone derivative characterized by its four hydroxyl groups and a methyl substituent. This compound belongs to a larger class of molecules known as anthraquinones, which are recognized for their diverse biological activities and applications in pharmaceuticals, dyes, and other industries. The structural formula of 1,3,4,5-tetrahydroxy-2-methylanthracene-9,10-dione can be represented as C15H12O5.
This compound can be derived from various natural sources, including certain fungi and plants. It has been studied for its potential therapeutic properties, particularly in the context of anticancer activities and other medicinal applications.
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione falls under the category of anthraquinones. These compounds are typically characterized by their aromatic ring structure with two ketone groups (C=O) at positions 9 and 10 of the anthracene backbone. The presence of hydroxyl groups significantly influences their chemical reactivity and biological activity.
The synthesis of 1,3,4,5-tetrahydroxy-2-methylanthracene-9,10-dione can be achieved through several methods:
Technical details include monitoring reaction progress using thin-layer chromatography (TLC) and characterizing products through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
The molecular structure of 1,3,4,5-tetrahydroxy-2-methylanthracene-9,10-dione features:
Key structural data includes:
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione can participate in various chemical reactions:
Technical details regarding these reactions often involve controlling pH levels and reaction times to optimize yields .
The mechanism of action for 1,3,4,5-tetrahydroxy-2-methylanthracene-9,10-dione primarily relates to its biological activities:
Data supporting these mechanisms often derive from in vitro studies evaluating cell viability and apoptosis markers .
Relevant analyses often include spectroscopic methods (IR and UV-Vis) to determine functional group presence and electronic transitions .
The compound's diverse applications highlight its significance across multiple scientific disciplines .
Filamentous fungi, particularly species within the genera Alternaria and Stemphylium, are prolific producers of tetrahydroxy-methylanthraquinones. These fungi typically inhabit marine sediments, decaying plant matter, and phytopathogenic niches, where the compounds likely function as chemical defense agents or ecological mediators [4] [5]. The archetypal compound in this class is Altersolanol A (1,3,8-trihydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione), isolated from Alternaria solani, which shares the characteristic tetrahydro-9,10-anthraquinone scaffold and methylation at C-2 [4]. Stemphylium species exhibit even greater structural diversification, generating derivatives such as Altersolanol L and 2-O-acetylaltersolanol L through regioselective acetylation and hydroxylation modifications [4]. These oxidative tailoring steps are catalyzed by cytochrome P450 monooxygenases and acetyltransferases, introducing chemical diversity from a common polyketide backbone.
Table 1: Tetrahydroxy-Methylanthraquinones from Fungal Genera
Fungal Species | Identified Compound | Structural Features | Reference |
---|---|---|---|
Alternaria solani | Altersolanol A | 1,3,8-TriOH, 6-OMe, 2-Me, Δ¹⁵ saturation | [4] |
Stemphylium globuliferum | Altersolanol L | 1,3,8-TriOH, 2-Me, additional ring hydroxylation | [4] |
Stemphylium sp. 33231 | 2-O-Acetylaltersolanol L | Altersolanol L with C-2 O-acetylation | [4] |
Phomopsis sp. PSU-MA214 | Tetrahydroaltersolanol B/C | Variably hydroxylated derivatives | [4] |
While fungi dominate the production landscape, the Rubiaceous plant Prismatomeris connata synthesizes structurally congruent tetrahydroanthraquinones via convergent evolution. These metabolites, termed prisconnatanones A–I, exhibit a conserved 1,3,4,5-tetrahydroxy-2-methylanthraquinone core but diverge through oxidative dimerization and ring-C hydroxylation/methoxylation [4] [5]. Prisconnatanone A exemplifies monomeric structures, whereas Prisconnatanone F demonstrates C–C dimerization. Crucially, these plant metabolites display differential substitution patterns compared to fungal analogs: fungal metabolites favor oxygenation at C-1/C-3/C-8 (e.g., Altersolanol A), while P. connata derivatives prioritize C-1/C-3/C-4/C-5 oxygenation. This suggests distinct biochemical strategies for stabilizing the tetrahydroanthraquinone nucleus across kingdoms.
Table 2: Representative Tetrahydroanthraquinones from Prismatomeris connata
Compound Name | Modifications | Biological Context |
---|---|---|
Prisconnatanone A | Monomeric, 3-OH, 5-OMe | Root tissue, potential stress response |
Prisconnatanone B | 4,5-diOH, 3-OMe | Accompanying compound in root extracts |
Prisconnatanone F | C-10a/C-10a' dimerized structure | Oxidative coupling product |
The biosynthesis of 1,3,4,5-tetrahydroxy-2-methylanthraquinone in fungi initiates with iterative type I polyketide synthases (PKSs). These megasynthetases employ a starter unit (typically acetyl-CoA) and extender units (malonyl-CoA) to construct a linear poly-β-keto chain [5] [9]. A pivotal catalytic step involves regioselective C6–C11 aldol cyclization of the nascent polyketide, yielding the initial anthrone intermediate. Subsequent steps involve:
The tetrahydroanthraquinone backbone exhibits significant metabolic plasticity, serving as a precursor for diverse scaffolds like hydroxyphenanthrenes (via decarboxylative rearrangements) and bianthraquinones (via oxidative dimerization) [4] [5].
Genomic analyses reveal that fungal tetrahydroanthraquinone production is governed by physically linked gene clusters (BGCs). These clusters typically span 20–50 kb and encode:
In contrast, plant biosynthetic pathways for prisconnatanones remain genetically uncharacterized but are hypothesized to involve dispersed genes regulated transcriptionally rather than clustered. This reflects broader evolutionary patterns: fungal secondary metabolism relies on horizontal gene transfer (HGT)-adapted clusters enabling rapid adaptation, whereas plant pathways often evolve through neofunctionalization of primary metabolic enzymes [5]. Notably, Penicillium and Aspergillus genomes harbor numerous "cryptic" tetrahydroanthraquinone BGCs activated under specific environmental cues, suggesting untapped chemical diversity [6] [9].
Table 3: Comparative Features of Fungal and Plant Tetrahydroanthraquinone Biosynthesis
Feature | Fungal Systems | Plant Systems (P. connata) |
---|---|---|
Genomic Organization | Compact, coordinately regulated BGCs | Dispersed genes (predicted) |
Core Enzymes | Iterative type I PKS + tailoring P450s | Type III PKS? + oxidoreductases |
Key Modifications | O-methylation, acetylation | O-methylation, dimerization |
Regulation | Cluster-specific transcription factors | Developmental/hormonal cues |
Compartmentalization | Cytoplasmic microsomes | Vacuolar/endoplasmic reticulum |
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